molecular formula C5H8N3O4- B1263396 N-amidino-L-aspartate(1-)

N-amidino-L-aspartate(1-)

Cat. No. B1263396
M. Wt: 174.13 g/mol
InChI Key: VVHOUVWJCQOYGG-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-amidino-L-aspartate(1-) is conjugate base of N-amidino-L-aspartate arising from deprotonation of the carboxy groups and protonation of the guanidino group;  major species at pH 7.3. It is a conjugate base of a N-amidino-L-aspartic acid.

Scientific Research Applications

Biomedical Applications and Cellular Interaction

N-amidino-L-aspartate derivatives have shown significant biomedical applications. N-(E)-Caffeic acid L-aspartic acid amide and N-(E)-caffeic acid L-tryptophan amide, for instance, stimulated mitochondrial activity and the proliferation rate of human liver cells (HepG2). They also influenced certain metabolic enzymes, suggesting potential in drug metabolism studies and therapeutic applications (Hensel et al., 2007). Additionally, these derivatives increased the proliferation of human keratinocytes and showed antiadhesive properties on the adhesion of Helicobacter pylori to human stomach tissue, indicating a role in wound healing and antibacterial applications.

Enzymatic Synthesis and Pharmaceutical Building Blocks

N-substituted aspartic acids are critical for developing pharmaceuticals, artificial sweeteners, and peptidomimetics. An engineered variant of Methylaspartate Ammonia Lyase was used for the enantioselective synthesis of these compounds, highlighting the importance of N-amidino-L-aspartate derivatives in producing optically pure pharmaceutical building blocks (Vinod Puthan Veetil et al., 2013).

Environmental and Industrial Applications

Poly(amide-hydrazide-imide)s containing L-aspartic acid were synthesized for environmental applications, particularly for the adsorption of heavy metal cations such as Pb, Cd, Cu, and Zn. These polymers exhibited high thermal stability and could be used in environmental cleanup processes (Vakili et al., 2015).

Biocatalytic Asymmetric Synthesis

The biocatalytic route for the asymmetric synthesis of various N-arylated aspartic acids was developed using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This method provided a broad substrate scope, allowing the addition of various arylamines to fumarate with high conversions, yielding corresponding N-arylated aspartic acids with high enantiomeric excess. This process is significant in pharmaceutical and agrochemical sectors where chiral building blocks are essential (Fu et al., 2019).

properties

Molecular Formula

C5H8N3O4-

Molecular Weight

174.13 g/mol

IUPAC Name

(2S)-2-(diaminomethylideneazaniumyl)butanedioate

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-1/t2-/m0/s1

InChI Key

VVHOUVWJCQOYGG-REOHCLBHSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH+]=C(N)N)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH+]=C(N)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-amidino-L-aspartate(1-)
Reactant of Route 2
N-amidino-L-aspartate(1-)
Reactant of Route 3
N-amidino-L-aspartate(1-)
Reactant of Route 4
N-amidino-L-aspartate(1-)
Reactant of Route 5
N-amidino-L-aspartate(1-)
Reactant of Route 6
N-amidino-L-aspartate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.